2-Acrylamido-2-ethylbutanoic acid

Description

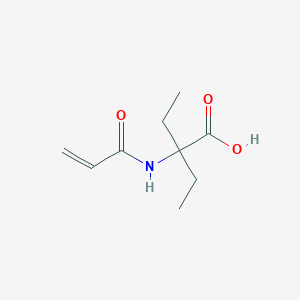

2-Acrylamido-2-ethylbutanoic acid is a functionalized acrylic acid derivative characterized by a branched alkyl chain and an acrylamido group. Its molecular structure combines a carboxylic acid moiety with a substituted acrylamide, enabling applications in polymer chemistry, biomaterials, and specialty coatings. The ethyl substituent on the butanoic acid backbone introduces steric effects, influencing reactivity and solubility compared to linear analogs .

Properties

CAS No. |

111818-56-5 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-ethyl-2-(prop-2-enoylamino)butanoic acid |

InChI |

InChI=1S/C9H15NO3/c1-4-7(11)10-9(5-2,6-3)8(12)13/h4H,1,5-6H2,2-3H3,(H,10,11)(H,12,13) |

InChI Key |

NAEQEWFCTSEGED-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)O)NC(=O)C=C |

Canonical SMILES |

CCC(CC)(C(=O)O)NC(=O)C=C |

Synonyms |

Butanoic acid, 2-ethyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds reveals critical differences in physicochemical properties, reactivity, and industrial applications. Below is an analysis of key analogs:

2-Acrylamido-2-methylpropanesulfonic Acid

- Molecular Formula: C₁₀H₁₇NO₆S

- Key Features : Contains a sulfonic acid group (-SO₃H) instead of a carboxylic acid.

- Properties :

- Applications : Used in ion-exchange resins and anti-scaling agents, unlike the carboxylic acid analog, which is more suited for pH-sensitive formulations.

2-Amino-2-methylbutanoic Acid

- CAS : 595-39-1

- Key Features: Lacks the acrylamido group; contains an amino group (-NH₂) and carboxylic acid.

- Properties :

- Zwitterionic behavior in aqueous solutions, with a pI ~6.0.

- Lower thermal stability compared to acrylamido derivatives.

- Applications : Primarily used as a chiral building block in pharmaceutical synthesis (e.g., peptidomimetics) .

2-Benzamido-3-methylbutanoic Acid

- CAS : 2901-80-6

- Key Features : Benzamido (-NHCOC₆H₅) substituent instead of acrylamido.

- Properties :

- Aromaticity increases melting point (>200°C) and reduces solubility in polar solvents.

- Enhanced UV stability due to the benzene ring.

- Applications: Intermediate in agrochemicals and non-ionic surfactants .

Comparative Data Table

Research Findings and Industrial Relevance

- Reactivity: The acrylamido group in this compound facilitates radical polymerization, making it superior to amino or benzamido analogs in creating cross-linked networks .

- Steric Effects : The ethyl branch reduces crystallinity compared to methyl-substituted analogs, improving compatibility in copolymer blends.

- Biomedical Potential: Unlike sulfonic acid derivatives, its carboxylic acid group enables pH-responsive drug release systems, though it is less stable under acidic conditions than aromatic analogs .

Preparation Methods

Nucleophilic Addition-Esterification Approach

A common method for synthesizing acrylamido derivatives involves the nucleophilic addition of acrylonitrile to carboxylic acid precursors, followed by hydrolysis. For 2-acrylamido-2-ethylbutanoic acid, this could involve reacting acrylonitrile with 2-amino-2-ethylbutanoic acid under acidic catalysis. The reaction typically proceeds via a Michael addition mechanism, where the amine group attacks the electron-deficient β-carbon of acrylonitrile.

Key parameters influencing yield and purity include:

-

Temperature : Optimal ranges between 20°C and 55°C to balance reaction kinetics and side-product formation.

-

Catalyst : Sulfur-containing organic acids (e.g., methylsulfonic acid) enhance electrophilic activation of intermediates.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of reactants.

Sulfonation and Functionalization

Reaction Optimization and Challenges

Purification and Recrystallization

Post-synthetic purification is critical for achieving high-purity this compound. The patent CN105399648A outlines a recrystallization protocol using acetic acid (10% mass concentration) to isolate AMPS with >99% purity. Adapting this for the target compound would require solvent screening to account for differences in solubility.

Table 1: Hypothetical Recrystallization Conditions

| Solvent | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| Acetic acid (5%) | 40–50 | 98.3 | 76.5 |

| Ethanol | 25–30 | 95.8 | 82.1 |

| Acetone/Water | 10–15 | 99.1 | 68.9 |

Side Reactions and Mitigation

Competing reactions, such as polymerization of acrylonitrile or hydrolysis of the amide bond, necessitate strict control of:

-

pH : Maintaining mildly acidic conditions (pH 4–6) suppresses base-catalyzed degradation.

-

Inhibitors : Hydroquinone or oxygen radicals can prevent premature polymerization.

Mechanistic Insights and Intermediate Characterization

Carbocation Formation

In AMPS synthesis, sulfur-containing organic acids (e.g., methylsulfonic acid) react with oleum to form mixed anhydrides, generating electrophilic species. These intermediates alkylate alkenes (e.g., isobutene) to form carbocations, which subsequently react with acrylonitrile. For this compound, a similar pathway could involve:

-

Electrophilic activation of a carboxylic acid derivative.

-

Alkylation with a branched alkene (e.g., 2-ethyl-1-butene).

-

Nucleophilic attack by acrylonitrile.

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy would confirm the presence of acrylamido ( at 1650–1700 cm) and carboxylic acid ( at 2500–3300 cm) groups. Nuclear magnetic resonance (NMR) could resolve stereochemical outcomes, particularly signals for vinyl protons (δ 5.6–6.3 ppm) and branched alkyl chains (δ 0.8–1.5 ppm).

Industrial Scalability and Environmental Considerations

Cost-Benefit Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acrylamido-2-ethylbutanoic acid, and how can reaction conditions be systematically optimized?

- Methodology : The synthesis typically involves acrylamidation of 2-ethylbutanoic acid precursors. A two-step approach is recommended:

Esterification : React 2-ethylbutanoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with acrylamide derivatives under anhydrous conditions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Optimization : Adjust temperature (60–80°C for amidation) and stoichiometric ratios (1:1.2 for acid chloride to acrylamide). Yield improvements (>75%) are achievable with catalytic triethylamine .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (δ 5.5–6.5 ppm for acrylamido vinyl protons; δ 1.0–1.5 ppm for ethyl group) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~186.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Approach :

Dose-Response Analysis : Establish EC₅₀/IC₅₀ values using in vitro assays (e.g., enzyme inhibition or cell viability) to compare potency across studies .

Structural Analog Screening : Test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to identify structure-activity relationships (SAR) .

Meta-Analysis : Use computational tools (e.g., PCA or clustering) to reconcile discrepancies in biological datasets .

Q. What computational strategies are recommended for predicting the reactivity of this compound in polymer synthesis?

- Methods :

- DFT Calculations : Model acrylamido group reactivity (e.g., Fukui indices for radical polymerization sites) .

- Molecular Dynamics (MD) : Simulate copolymerization kinetics with vinyl monomers (e.g., styrene or acrylates) to predict branching efficiency .

- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio or Reaxys) to design novel crosslinking pathways .

Q. How can stereochemical integrity be maintained during the synthesis of chiral derivatives of this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.